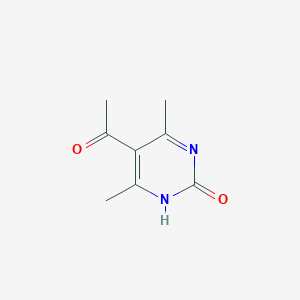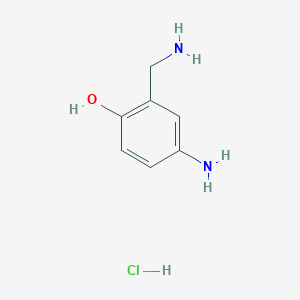
4-Amino-2-(aminomethyl)phenol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-(aminomethyl)phenol;hydrochloride is a chemical compound with the molecular formula C7H10N2O·HCl. It is a derivative of phenol, characterized by the presence of amino groups at the 4 and 2 positions on the benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(aminomethyl)phenol;hydrochloride typically involves the nitration of phenol followed by reduction. One common method includes the partial hydrogenation of nitrobenzene to produce phenylhydroxylamine, which then rearranges to form 4-aminophenol . This intermediate can be further modified to introduce the aminomethyl group at the 2-position.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts such as Raney Nickel for hydrogenation reactions. The process is optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-(aminomethyl)phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride in anhydrous ethanol are used.
Substitution: Conditions often involve the use of acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones from oxidation and substituted phenols from electrophilic substitution.
Applications De Recherche Scientifique
4-Amino-2-(aminomethyl)phenol;hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of pharmaceuticals, including analgesics like paracetamol.
Industry: The compound is used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-Amino-2-(aminomethyl)phenol;hydrochloride involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with enzymes, affecting their activity. The compound can also participate in redox reactions, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminophenol: A simpler analog with only one amino group.
2-Aminophenol: Another analog with the amino group at the 2-position.
4-Hydroxyaniline: A compound with similar functional groups but different substitution patterns.
Uniqueness
4-Amino-2-(aminomethyl)phenol;hydrochloride is unique due to the presence of both amino and hydroxyl groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
159621-78-0 |
|---|---|
Formule moléculaire |
C7H11ClN2O |
Poids moléculaire |
174.63 g/mol |
Nom IUPAC |
4-amino-2-(aminomethyl)phenol;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c8-4-5-3-6(9)1-2-7(5)10;/h1-3,10H,4,8-9H2;1H |
Clé InChI |
AOPUSBIMGTVUPK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)CN)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



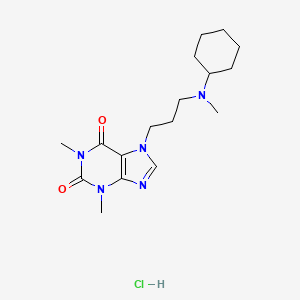

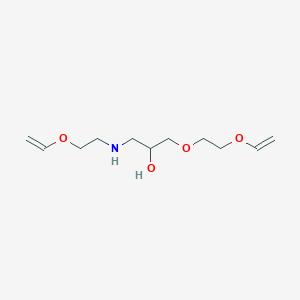
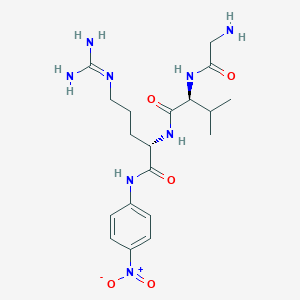
![2-Propenoic acid, 2-[[(1,1-dimethylethyl)dioxy]methyl]-, ethyl ester](/img/structure/B14276294.png)


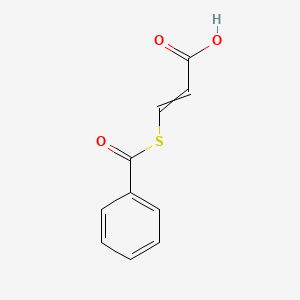
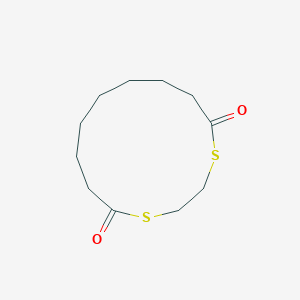

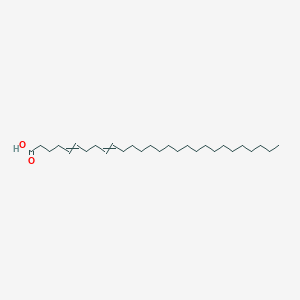
![1,1'-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol)](/img/structure/B14276328.png)
